4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine
Description
4-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring (a four-membered nitrogen-containing heterocycle). This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where steric and electronic properties are critical .
Properties
IUPAC Name |
naphthalen-1-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(18-7-3-5-14-4-1-2-6-17(14)18)21-12-16(13-21)23-15-8-10-20-11-9-15/h1-11,16H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRAMPBUIABHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the naphthalene carbonyl group: This step often involves acylation reactions using naphthalene derivatives.
Coupling with the pyridine ring: This final step can be performed using various coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling can be used to introduce various substituents onto the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs from Literature
The following compounds share structural motifs with 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine, enabling comparative analysis:
3-({1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine (BF13935)
- Structure : Pyridine linked to an azetidine ring via an ether bond, with a 4-(pyrrolyl)benzoyl substituent.
3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (BF13942)
- Structure : Pyrrolidine (five-membered ring) instead of azetidine, fused to an oxazolidine dione.
- Key Differences : The oxazolidine dione introduces rigidity and hydrogen-bond acceptor sites, while the pyrrolidine ring increases conformational flexibility compared to azetidine .
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (Compound 2a)
- Structure : Pyridine linked to a naphthalene group via an α,β-unsaturated ketone (allylidene).
Comparative Data Table
Research Findings and Implications
The azetidine ring in the target compound may pose synthetic challenges due to ring strain, whereas pyrrolidine analogs (e.g., BF13942) benefit from established protocols for five-membered heterocycles .
Electronic and Steric Effects: The naphthalene-1-carbonyl group in the target compound enhances lipophilicity compared to BF13935’s benzoyl-pyrrole substituent, which may improve membrane permeability in drug design .
Reactivity :
- Compound 2a’s α,β-unsaturated ketone offers reactivity absent in the target compound, highlighting trade-offs between stability and functional versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
